molecular formula C15H15Cl2NO B1446956 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride CAS No. 1706456-59-8

3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride

Cat. No. B1446956
CAS RN: 1706456-59-8
M. Wt: 296.2 g/mol
InChI Key: SDAOPIDLDMPEOL-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C15H14ClNO . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is 259.74 . For a more detailed molecular structure analysis, you may need to refer to a dedicated chemical database or software.


Physical And Chemical Properties Analysis

The molecular formula of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is C15H14ClNO, and its molecular weight is 259.74 . For a comprehensive analysis of its physical and chemical properties, you may need to refer to a dedicated chemical database or software.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a reagent or a building block in the synthesis of more complex molecules. Its role in studying protein interactions, modifications, and expressions is crucial for understanding biological processes at a molecular level .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The indole moiety present in the compound is a common feature in many drugs, and modifications to this core structure can lead to the discovery of new pharmacologically active agents .

Biotechnology

Biotechnological applications may involve the use of this compound in the development of new biochemical assays or as a precursor in the synthesis of biomolecules. Its properties could be harnessed for creating novel bioconjugates or for modifying biological macromolecules .

Pharmacology

The compound’s potential in pharmacology is linked to its structural features, which may interact with biological targets. Research could focus on its activity as an analog of biologically active molecules, contributing to the development of new drugs with improved efficacy and safety profiles .

Organic Chemistry

As an organic compound, it has applications in synthetic organic chemistry, potentially serving as an intermediate in the synthesis of complex organic molecules. Its chloro and aniline groups make it a versatile reactant in various chemical reactions .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in the calibration of analytical instruments. It might also play a role in the development of new analytical methods for detecting or quantifying similar compounds .

Materials Science

The compound’s unique structure could be of interest in materials science, particularly in the design and synthesis of new materials with specific optical or electronic properties. Its incorporation into polymers or coatings could enhance material performance .

Therapeutic Research

Research into the therapeutic applications of this compound could explore its efficacy in treating various diseases. Given the broad range of activities exhibited by indole derivatives, such as antiviral, anti-inflammatory, and anticancer properties, this compound could be a valuable addition to the arsenal of therapeutic agents .

properties

IUPAC Name

3-chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO.ClH/c16-14-9-12(17)5-7-15(14)18-13-6-4-10-2-1-3-11(10)8-13;/h4-9H,1-3,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOPIDLDMPEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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